

Certificate of Analysis: 7-Hydroxycannabidiold10 - A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxycannabidiol-d10

Cat. No.: B15557737 Get Quote

This technical guide provides a representative Certificate of Analysis (CoA) for the certified reference material **7-Hydroxycannabidiol-d10**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the quality control and characterization of this stable isotope-labeled internal standard. The data and methodologies presented herein are compiled from established analytical practices for cannabinoid reference materials.

Product Information

This section details the fundamental properties of the **7-Hydroxycannabidiol-d10** reference standard.



Parameter	Specification	
Product Name	7-Hydroxycannabidiol-d10	
Chemical Formula	C21H20D10O3[1]	
Molecular Weight	340.52[1]	
CAS Number	Not Available[1]	
Lot Number	EXAMPLE-01234	
Format	1 mg/mL in Methanol	
Storage Condition	-20°C in a dark location[2][3]	
Expiration Date	November 2028	
Intended Use	For analytical and research purposes only. Not for human or animal use.[4]	

Analytical Data: Purity and Identity

The following tables summarize the quantitative data used to certify the purity and establish the identity of this reference material. All analytical measurements are performed under ISO/IEC 17025 and ISO 17034 standards to ensure accuracy and traceability.[5][6][7]

Table 2.1: Purity Assessment

Purity is determined using two orthogonal methods to ensure the highest level of confidence.



Analytical Method	Result	
Purity by HPLC-UV	99.7%	
Purity by ¹ H-NMR	99.5% (Quantitative)	
Chromatographic Purity	99.8% (by LC-MS/MS)	
Water Content (Karl Fischer)	0.1%	
Residual Solvents (GC-MS)	< 0.1%	
Inorganic Content	< 0.1%	
Assigned Purity	99.6%	

Table 2.2: Identity Confirmation

The identity of the material is confirmed through multiple analytical techniques.

Analytical Method	Result	Summary
LC-MS/MS	Conforms	The mass spectrum corresponds to the structure of 7-Hydroxycannabidiol-d10.
¹ H-NMR	Conforms	The proton NMR spectrum is consistent with the chemical structure.
High-Resolution Mass Spectrometry (HRMS)	Conforms	The measured mass is within 5 ppm of the theoretical mass.
UV-Vis Spectroscopy	Conforms	The UV spectrum shows characteristic absorbance maxima.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.



High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

This method is used for the primary assessment of the material's purity.

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: ZORBAX SB-C18, 250 mm x 4.6 mm, 5 μm.[8]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
- Gradient: 70% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 35°C.[8]
- Detection Wavelength: 220 nm.[4][8]
- Injection Volume: 10 μL.[8]
- Quantification: The purity is calculated using the area normalization method from the resulting chromatogram.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides confirmation of the molecular weight and structure of the analyte.

- Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC-UV method described above.



- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity for detecting specific parent-to-daughter ion transitions.
- Data Analysis: The resulting mass spectrum is compared against a reference spectrum to confirm the identity of 7-Hydroxycannabidiol-d10.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structure

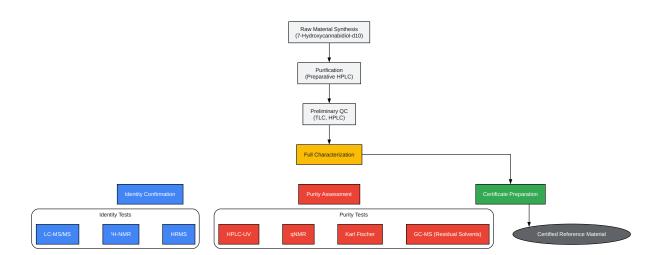
¹H-NMR is used to confirm the chemical structure and determine purity by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity.

- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃) with a known internal standard (e.g., maleic acid).
- Data Acquisition: A sufficient number of scans are acquired to ensure a high signal-to-noise ratio for accurate integration.
- Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from **7-Hydroxycannabidiol-d10** to the integral of the internal standard's signal. The chemical shifts and coupling constants are analyzed to confirm the structure.

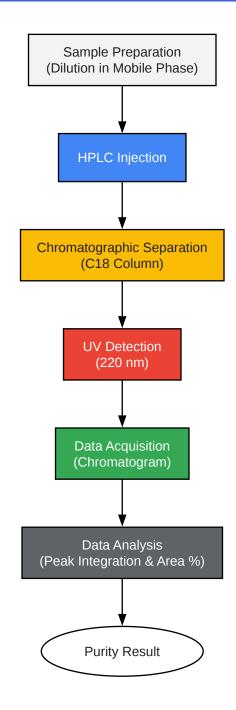
Mandatory Visualizations

The following diagrams illustrate the logical workflows involved in the certification and analysis of this reference material.









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